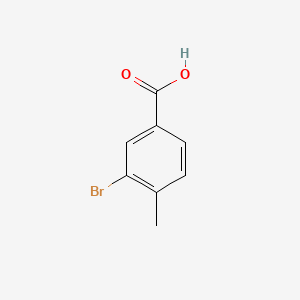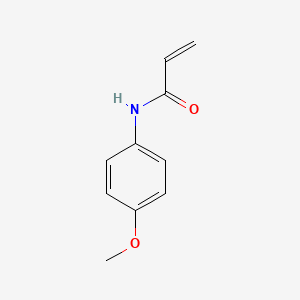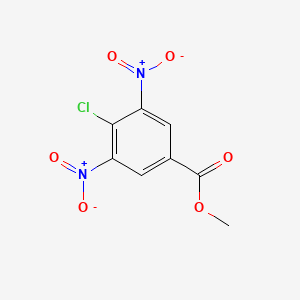
4-(4-溴苯基)-1,2,3-噻二唑
描述
Synthesis Analysis
The synthesis of 4-(4-Bromophenyl)-1,2,3-thiadiazole derivatives involves various strategies, including conventional methods and microwave irradiation. These processes typically result in the formation of thiadiazole derivatives through reactions involving ambident nucleophiles, which exhibit amine-imine tautomerism (Rodrigues & Bhalekar, 2015). Additionally, palladium-catalyzed cross-coupling reactions with boronic acids have been utilized to synthesize new derivatives, showcasing the versatility in the compound's synthesis (Wróblowska, Kudelko, & Łapkowski, 2015).
Molecular Structure Analysis
The molecular structure of 4-(4-Bromophenyl)-1,2,3-thiadiazole and its derivatives has been elucidated through various analytical techniques. X-ray crystallography, for example, has provided insights into the planar conformation of molecules, highlighting intermolecular interactions that contribute to the stability of the crystal structure. Such studies reveal the significance of hydrogen bonding and weak π-π interactions in defining the molecular conformation (Smith & Lynch, 2013).
Chemical Reactions and Properties
4-(4-Bromophenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including ring-opening to produce thioketene intermediates. These intermediates can further react with O- or N-nucleophiles to form esters or amides. The molecule's reactivity also extends to cyclization reactions to produce N-substituted indole-2-thiols or benzo[b]thiophenes, depending on the nucleophile involved (Androsov & Neckers, 2007).
科学研究应用
抗菌和抗真菌活性
4-(4-溴苯基)-1,2,3-噻二唑及其衍生物在抗菌活性方面表现出有希望的结果。Güzeldemirci和Küçükbasmacı(2010)从类似于4-(4-溴苯基)-1,2,3-噻二唑的化合物开始合成了各种1,2,4-三唑和1,3,4-噻二唑。通过微量稀释技术评估了它们的抗菌活性,发现一些化合物具有显著的活性(Güzeldemirci & Küçükbasmacı,2010)。同样,Al-Smadi等人(2019)制备了新的噻二唑衍生物,并发现它们对革兰氏阳性和阴性细菌具有很高的活性(Al-Smadi et al., 2019)。
缓蚀作用
噻二唑衍生物已被研究作为缓蚀剂的潜力。Kaya等人(2016)对各种噻唑和噻二唑衍生物进行了量子化学和分子动力学模拟研究,包括4-(4-溴苯基)-1,2,3-噻二唑,以预测它们的缓蚀性能。结果与实验数据吻合良好,表明在缓蚀预防中的有效性(Kaya et al., 2016)。
合成方法
已经开发了高效的噻二唑合成方法,包括4-(4-溴苯基)-1,2,3-噻二唑。Lu等人(2021)提出了一种高效的方法,用于使用环境友好的溶剂合成1,2,3-噻二唑(Lu et al., 2021)。
乙酰胆碱酯酶抑制
一些噻二唑衍生物表现出中等的乙酰胆碱酯酶抑制活性,这对神经学应用非常重要。Shi等人(2017)合成了5-苄基-1,3,4-噻二唑衍生物,并发现其中一种化合物具有显著的乙酰胆碱酯酶抑制活性(Shi et al., 2017)。
抗增殖活性
与4-(4-溴苯基)-1,2,3-噻二唑相关的咪唑[2,1-b][1,3,4]噻二唑衍生物在癌细胞的抗增殖活性上进行了测试。Kumar等人(2014)发现某些苄基取代物增加了活性,表明在癌症治疗中具有潜力(Kumar et al., 2014)。
分子动力学和结构研究
El-Emam等人(2020)合成并分析了金刚烷-1,3,4-噻二唑杂化物的晶体结构,包括与4-(4-溴苯基)-1,2,3-噻二唑相关的化合物。他们的研究为这些化合物中非共价相互作用的性质提供了见解(El-Emam et al., 2020)。
光伏材料合成
Chmovzh等人(2022)研究了苯并噻二唑的溴衍生物,包括用于光伏材料中染料合成的4-溴苯并[1,2-d:4,5-d′]噻二唑作为前体(Chmovzh等人,2022)。
机械致色性能
Echeverri等人(2020)探索了苯并噻二唑衍生物的发光体多晶形态,研究了它们的机械致色相变及其与超分子相互作用的关系(Echeverri et al., 2020)。
作用机制
Target of Action
Related compounds have shown potent antileishmanial and antimalarial activities
Mode of Action
A molecular simulation study of a related compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that 4-(4-Bromophenyl)-1,2,3-thiadiazole might interact with its targets in a similar manner, leading to changes in the target’s function or activity.
Biochemical Pathways
Related compounds have shown to affect the life cycle of leishmania and plasmodium species , suggesting that 4-(4-Bromophenyl)-1,2,3-thiadiazole might interfere with similar pathways. The downstream effects of this interference could include disruption of the parasite’s growth and development.
Result of Action
Related compounds have shown potent antileishmanial and antimalarial activities . This suggests that 4-(4-Bromophenyl)-1,2,3-thiadiazole might have similar effects, potentially leading to the death or inhibition of the parasites.
属性
IUPAC Name |
4-(4-bromophenyl)thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2S/c9-7-3-1-6(2-4-7)8-5-12-11-10-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWOTVRPRHVJQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSN=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961173 | |
| Record name | 4-(4-Bromophenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-1,2,3-thiadiazole | |
CAS RN |
40753-13-7 | |
| Record name | 4-(4-Bromophenyl)-1,2,3-thiadiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40753-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3-Thiadiazole, 4-(4-bromophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040753137 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(4-Bromophenyl)-1,2,3-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4-bromophenyl)-1,2,3-thiadiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the bromine atom in 4-(4-bromophenyl)-1,2,3-thiadiazole within the context of this research?
A1: The bromine atom acts as a leaving group, allowing 4-(4-bromophenyl)-1,2,3-thiadiazole to participate in various coupling reactions. This is highlighted in the paper where it’s used as a substrate for further transformations. The presence of bromine allows for the introduction of diverse substituents at the 4-position of the phenyl ring, potentially leading to the synthesis of a library of novel 1,2,3-thiadiazole derivatives. []
Q2: Are there any other applications of 4-(4-bromophenyl)-1,2,3-thiadiazole mentioned in the study?
A2: The provided research focuses solely on the synthetic utility of 4-(4-bromophenyl)-1,2,3-thiadiazole in the context of developing a new synthetic route for 1,2,3-thiadiazoles. The study does not delve into other potential applications of this specific compound. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![1-[4-(Allyloxy)phenyl]ethanone](/img/structure/B1266428.png)


